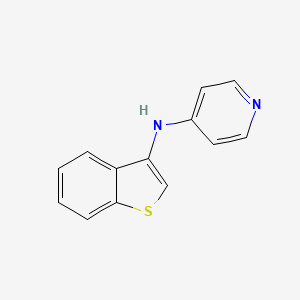
N-(1-benzothiophen-3-yl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine: is an organic compound that features a benzothiophene ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine typically involves the coupling of benzothiophene derivatives with pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzothiophene with a halogenated pyridine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other electronic materials. Its ability to participate in various chemical reactions makes it a versatile intermediate in industrial processes.
作用機序
The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of specific proteins.
類似化合物との比較
Benzo[b]thiophene: A simpler structure lacking the pyridine ring.
Pyridine derivatives: Compounds with similar nitrogen-containing aromatic rings.
Thienyl-pyridine compounds: Other compounds featuring both thiophene and pyridine rings.
Uniqueness: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is unique due to the combination of benzothiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets or materials properties are required.
特性
分子式 |
C13H10N2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
N-(1-benzothiophen-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-13-11(3-1)12(9-16-13)15-10-5-7-14-8-6-10/h1-9H,(H,14,15) |
InChIキー |
MQYXOPRBMSZZQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)

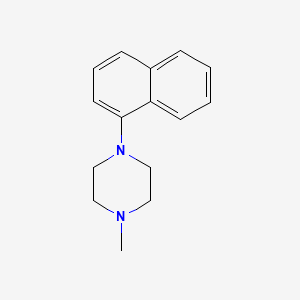
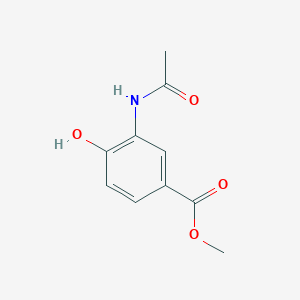

![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)
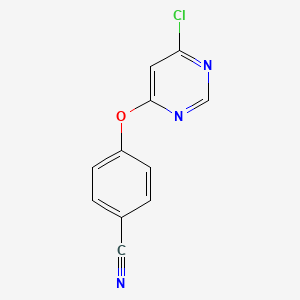

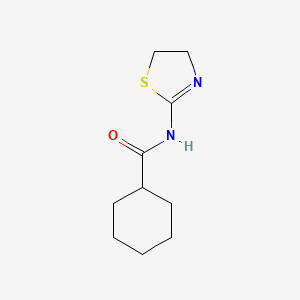
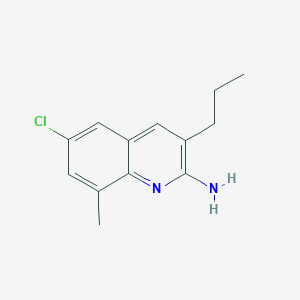
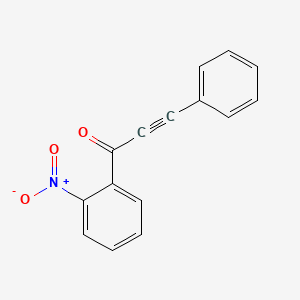


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
